N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-21-15-8-7-13(20-17(22)11-14-6-5-9-25-14)10-16(15)24-12-19(2,3)18(21)23/h5-10H,4,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQNJWCGKEOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Formula and Molecular Weight
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
Structural Representation
The structural representation of the compound can be encoded using SMILES and InChI formats:
- SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
- InChI : InChI=1S/C21H26N2O5S/c1-5-23-18-12-16(8-11-19(18)28-14-21(2,3)20(23)24)22...
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked with disease pathways, such as phospholipase A(2), which is involved in inflammatory responses .
- Modulation of Neurotransmitter Systems : Some studies suggest that related compounds can influence neurotransmitter levels, potentially impacting conditions like Alzheimer's disease through modulation of gamma-secretase activity .
- Anticancer Properties : There is emerging evidence that derivatives of benzoxazepines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Study 1: Anticancer Activity
A study demonstrated that a structurally related compound exhibited significant inhibition of tumor growth in various cancer cell lines (U87 MG, A549). The compound showed low clearance rates and high oral bioavailability, making it a promising candidate for further development .
Study 2: Neuroprotective Effects
In vivo studies indicated that compounds similar to N-(5-ethyl...) could reduce amyloid-beta peptide levels in mouse models of Alzheimer's disease. This reduction is crucial as amyloid-beta accumulation is a hallmark of the disease .
Study 3: Analgesic Properties
Research on analogs of this compound revealed analgesic effects in pain models, suggesting potential applications in pain management without the typical side effects associated with narcotics .
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs reported in the literature:
Physicochemical Properties
- The thiophene substituent in the target compound may reduce crystallinity relative to chlorophenyl or nitro-furyl groups.
- Solubility: Benzoxazepines with polar substituents (e.g., pyridyl in ) show enhanced aqueous solubility, whereas thiazolidinones with hydrophobic groups (e.g., indole) are less soluble .
Reactivity and Functionalization
- Amide Bond Formation : The target compound’s acetamide group resembles coupling strategies in (using carbodiimide and HOBt in DMF) and (chloroacetyl chloride with triethylamine) .
- Ring-Opening Reactions: Benzoxazepines (e.g., ) undergo hydrolysis under basic conditions, whereas thiazolidinones () are more resistant due to their aromatic thione moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
